physicochemical properties of 5-bromo-3-fluoro-7-azaindole
physicochemical properties of 5-bromo-3-fluoro-7-azaindole
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-3-fluoro-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Course for a Novel Scaffold
The 7-azaindole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents.[1][2] Its unique hydrogen bonding capabilities and electronic properties make it a cornerstone of drug design.[3][4] This guide focuses on a specific, underexplored derivative: 5-bromo-3-fluoro-7-azaindole . The strategic placement of a bromine atom at the 5-position and a fluorine atom at the 3-position is anticipated to modulate the core's electronic landscape, lipophilicity, and metabolic stability, offering new vectors for drug optimization.
As this molecule represents a frontier compound, this document deviates from a standard data sheet. Instead, it serves as a comprehensive technical guide for its characterization. Authored from the perspective of a Senior Application Scientist, this guide provides not just the what but the why—elucidating the causal relationships behind experimental choices and grounding every protocol in the rigorous demands of pharmaceutical development. We will proceed from in silico prediction to detailed, validated experimental protocols for determining the critical physicochemical properties that govern a compound's journey from the bench to potential clinical application.
Section 1: Predicted Physicochemical Profile
Prior to undertaking laboratory work, computational modeling provides a valuable baseline for understanding the likely characteristics of 5-bromo-3-fluoro-7-azaindole. The introduction of halogen atoms significantly influences the parent 7-azaindole structure. The bromine at C5 is expected to increase molecular weight and lipophilicity, while also providing a handle for further synthetic elaboration via cross-coupling reactions. The electron-withdrawing fluorine at C3 will likely impact the pKa of the pyrrole and pyridine ring nitrogens, influencing solubility and receptor-binding interactions.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₇H₄BrFN₂ | Defines the elemental composition. |
| Molecular Weight | 215.03 g/mol | Influences diffusion rates and compliance with "Rule of Five" guidelines. |
| logP | ~2.5 - 3.5 | A key measure of lipophilicity; critical for membrane permeability and off-target effects. |
| Aqueous Solubility | Low | Directly impacts bioavailability and formulation strategies. |
| pKa (Basic) | ~2.0 - 3.0 (Pyridine N) | Affects solubility in the acidic environment of the stomach and salt formation potential. |
| pKa (Acidic) | ~14.0 - 15.0 (Pyrrole N-H) | Influences hydrogen bonding potential and interactions with biological targets. |
| Polar Surface Area | ~40 - 50 Ų | Correlates with membrane permeability and blood-brain barrier penetration. |
Note: These values are estimations derived from the properties of related analogs and general chemical principles. They must be confirmed experimentally.
Section 2: The Characterization Workflow: An Integrated Approach
A robust characterization of a novel compound is not a linear process but an integrated workflow. Structural confirmation is the prerequisite for all other measurements. The following diagram outlines the logical flow for a comprehensive physicochemical evaluation.
Caption: Integrated workflow for the physicochemical characterization of a novel compound.
Section 3: Experimental Protocols for Core Properties
The following sections provide detailed, self-validating protocols for determining the most critical physicochemical properties. These methods are selected for their reproducibility and relevance to the pharmaceutical industry.
Aqueous Solubility: The Gateway to Bioavailability
Expertise & Experience: Poor aqueous solubility is a primary cause of failure in drug development. We must distinguish between kinetic and thermodynamic solubility. While high-throughput kinetic measurements are useful for screening, thermodynamic solubility, determined by the shake-flask method, represents the true equilibrium state and is the gold standard for lead optimization.[5][6]
Protocol: Equilibrium Shake-Flask Solubility (OECD Guideline 105)
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Preparation: Add an excess amount of solid 5-bromo-3-fluoro-7-azaindole (enough to ensure a saturated solution with visible solid remaining) to a series of glass vials containing buffered solutions (e.g., pH 2.0, 5.0, 7.4, 9.0) to mimic physiological conditions.
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (25 °C or 37 °C) for a minimum of 48-72 hours. This extended time is crucial to ensure equilibrium is reached. A preliminary time-course experiment can validate the point at which concentration plateaus.
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Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
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Sampling & Analysis: Carefully withdraw a precise aliquot from the clear supernatant. Crucially, do not disturb the solid pellet.
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Quantification: Dilute the aliquot in a suitable organic solvent (e.g., acetonitrile/water) and quantify the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve of the compound.
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Validation: The presence of solid material at the end of the experiment is a mandatory visual confirmation that a saturated solution was achieved.
Lipophilicity (logP/logD): Balancing Permeability and Potency
Expertise & Experience: Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, governs its ability to cross biological membranes.[7][8] We measure the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at physiological pH (7.4), which accounts for both neutral and ionized forms. The shake-flask method remains the most reliable, though higher-throughput chromatographic methods can be used for initial estimates.[9]
Protocol: Shake-Flask Octanol-Water Partition Coefficient (logP)
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System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This step is critical to prevent volume changes during the experiment.
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Compound Addition: Prepare a stock solution of 5-bromo-3-fluoro-7-azaindole in n-octanol. Add a small volume of this stock to a vial containing a precise volume ratio of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., pH 7.4 for logD). The initial concentration should be chosen to be below the compound's aqueous solubility limit.
-
Equilibration: Vigorously shake the vial for several hours (e.g., 4-6 hours) at a controlled temperature (25 °C).
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Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
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Quantification: Sample both the top (octanol) and bottom (aqueous) layers. Analyze the concentration of the compound in each phase using a suitable method like HPLC-UV.
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Calculation: The logP (or logD) is calculated as: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
Expertise & Experience: The pKa dictates the extent of a molecule's ionization at a given pH. This profoundly affects its solubility, permeability, and interaction with targets. For 5-bromo-3-fluoro-7-azaindole, we expect at least two pKa values: a basic pKa for the pyridine nitrogen and an acidic pKa for the pyrrole N-H. Potentiometric titration is a robust method, but UV-spectrophotometric or capillary electrophoresis methods are excellent, especially for compounds with low solubility.
Protocol: pKa Determination by UV-Metric Titration
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Rationale: This method relies on the principle that the UV-Vis absorbance spectrum of a molecule changes as its ionization state changes. By monitoring these spectral shifts across a wide pH range, we can determine the pKa.
-
Instrumentation: Use a spectrophotometer equipped with a fiber-optic probe and an automated titrator.
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Sample Preparation: Prepare a dilute solution of the compound in a multi-component buffer system (e.g., a "universal" buffer) that provides consistent ionic strength across the desired pH range (e.g., pH 2-12).
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Titration: Begin the automated titration, typically starting at low pH and titrating with a strong base (e.g., 0.1 M KOH). At each pH increment, the full UV-Vis spectrum is recorded. The process is then reversed by titrating with a strong acid (e.g., 0.1 M HCl) to ensure reversibility and stability.
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Data Analysis: Specialized software analyzes the collected spectra as a function of pH. By deconvoluting the spectral data, the software calculates the pKa values corresponding to the inflection points where the concentrations of the ionized and neutral species are equal.
References
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Kumar, A., & Agarwal, R. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
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An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry. [Link]
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Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters. [Link]
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Azaindole Therapeutic Agents. (2021). Molecules. [Link]
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Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Journal of Chemical Information and Modeling. [Link]
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Patel, P., et al. (2018). Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology. [Link]
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